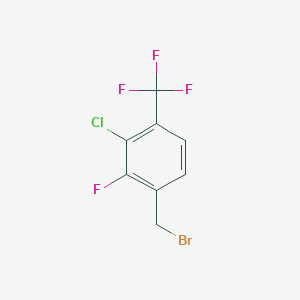
3-氯-2-氟-4-(三氟甲基)苄基溴
描述
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide is an important organic synthesis intermediate . It is commonly used in the synthesis of pesticides, pharmaceuticals, and other organic compounds . It can also be used as a protecting group for Styrene (aromatic alcohol) for organic synthesis reactions .
Synthesis Analysis
The synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide involves several steps. One method involves the reaction of 3-fluoro-4-chlorobenzyl alcohol and Trifluoromethyl bromide in the presence of sodium carbonate at low temperatures . After reduction treatment with sodium sulfite or cuprous chloride, the target product is obtained .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide is C8H4BrClF4 . The InChI code is 1S/C8H4BrClF4/c9-3-4-1-2-5 (8 (12,13)14)6 (10)7 (4)11/h1-2H,3H2 .Chemical Reactions Analysis
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide can participate in various chemical reactions. For instance, it can undergo a Pd-catalyzed coupling reaction with 4-methyl-2-acetaminothiazole to form an intermediate, which can then be hydrolyzed in the presence of 6 M HCl .科学研究应用
合成和抗癌特性:
- 一项研究调查了通过三氟甲基次氟酸盐、次氯酸钠和溴与抗癌药物环磷酰胺反应制备 3-氟、3-氯和 3-溴环磷酰胺。该研究探讨了这些化合物对某些癌症的治疗效果,发现氟和氯衍生物的活性低于原始药物 (Zon 等人,1983 年).
化学反应和催化:
- 在超酸性条件下,对 2-卤代-2-CF3-苯乙烯与芳烃的弗里德尔-克拉夫特烷基化反应进行了研究,导致苯甲基阳离子的形成和随后的与芳烃的反应。这项研究提供了 CF3CH2 含有产品的在药物化学中的潜在用途的见解 (Sandzhieva 等人,2016 年).
有机合成中的三氟乙基化:
- 一篇论文讨论了钯催化的有机硼酸和酯类的 2,2,2-三氟乙基化。这一过程在将氟化部分引入有机分子中具有重要意义,这可以显著改变它们的生物活性 (Zhao & Hu,2012 年).
材料科学应用:
- 对源自 1,3-双(4-氨基-2-三氟甲基苯氧基)苯和二酐的可溶性氟聚酰亚胺进行了研究。这些材料表现出优异的热稳定性,可能在各种工业应用中具有重要意义 (Xie 等人,2001 年).
作用机制
Target of Action
Similar compounds have been used in the synthesis of substances with antiviral activities .
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions.
Pharmacokinetics
Similar compounds have been described as metabolically robust, demonstrating a remnant of >98% after 30 minutes in the presence of human, rat, and mouse liver microsomes .
Result of Action
Similar compounds have been used to prepare substances that inhibit the hepatitis c virus ns5b polymerase .
Action Environment
It’s known that the reaction conditions for similar compounds can be exceptionally mild and functional group tolerant .
安全和危害
生化分析
Biochemical Properties
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions at the benzylic position . This compound is known to react with nucleophiles such as thiols, amines, and alcohols, forming covalent bonds with these biomolecules. The nature of these interactions often involves the formation of stable adducts, which can alter the activity and function of the target biomolecules.
Cellular Effects
The effects of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit specific signaling pathways by covalently modifying key signaling proteins, leading to altered cellular responses. Additionally, 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of target genes.
Molecular Mechanism
At the molecular level, 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of biomolecules via nucleophilic substitution reactions . This compound can bind to enzymes and inhibit their activity by forming stable covalent bonds with active site residues. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. The changes in gene expression observed with this compound are often a result of its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide in laboratory settings are influenced by its stability and degradation over time . This compound is relatively stable under ambient conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term exposure to 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide can lead to cumulative effects on cellular function, including persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At high doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects are often observed, where a specific dosage level triggers a marked change in cellular response. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing adverse effects.
Metabolic Pathways
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. The metabolic flux and levels of metabolites can be significantly altered by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can determine its specific biochemical effects and interactions with biomolecules.
属性
IUPAC Name |
1-(bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4/c9-3-4-1-2-5(8(12,13)14)6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAILUIBARYCHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184355 | |
| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431329-66-6 | |
| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


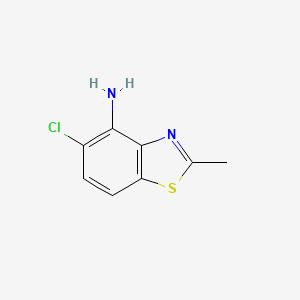
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433184.png)
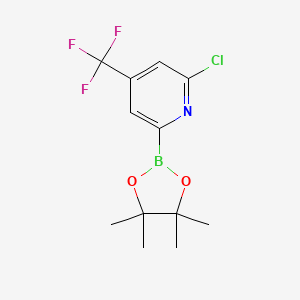
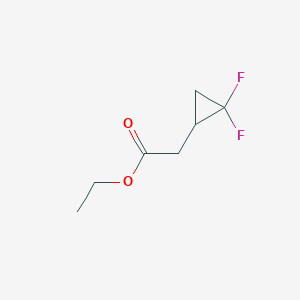
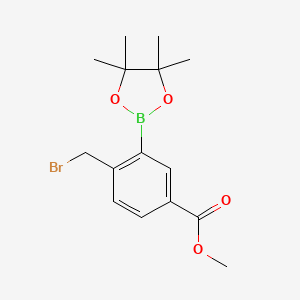
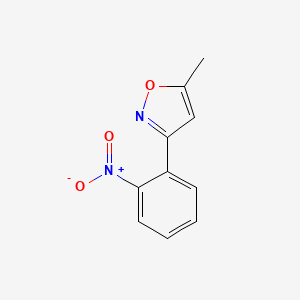
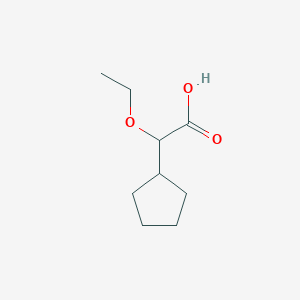
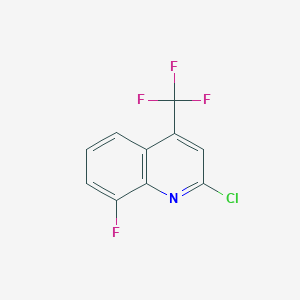


![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)
